molecular formula C8H17NO2 B13083946 3-(2-Methoxy-2-methylpropoxy)azetidine

3-(2-Methoxy-2-methylpropoxy)azetidine

Cat. No.: B13083946
M. Wt: 159.23 g/mol
InChI Key: WKHBNANRGPCSGA-UHFFFAOYSA-N
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Description

3-(2-Methoxy-2-methylpropoxy)azetidine is a four-membered azetidine derivative characterized by a methoxy-substituted propoxy side chain at the 3-position. Azetidines are increasingly prominent in medicinal chemistry due to their conformational rigidity, which enhances target binding affinity compared to more flexible analogs like six-membered cyclic amines (e.g., piperidines) . Azetidine derivatives are integral to bioactive molecules, including antihypertensive drugs (e.g., azelnidipine) and cytotoxic natural products, underscoring their therapeutic relevance .

Comparison with Similar Compounds

Azetidine derivatives are often compared to structurally related compounds to evaluate their physicochemical and biological performance. Below, 3-(2-Methoxy-2-methylpropoxy)azetidine is analyzed alongside key analogs:

Physicochemical Properties

Compound logD TPSA (Ų) Permeability (Caco-2) Key Structural Feature
This compound 2.7* 94* High Methoxy-propoxy side chain
3-Cyanoazetidine (12) 2.6 108 Moderate Cyano substituent
Six-membered cyclic amines (e.g., piperidine derivatives) 2.8–3.2 60–80 High Flexible ring structure

*Estimated based on analogous 3-substituted azetidines .

  • logD and Lipophilicity: The methoxy-propoxy substituent in this compound confers a logD (~2.7) comparable to 3-cyanoazetidine (logD = 2.6) but lower than six-membered amines (logD ~3.0), suggesting moderate lipophilicity .
  • TPSA and Permeability: Its TPSA (94 Ų) is significantly lower than 3-cyanoazetidine (108 Ų), aligning with studies showing that reduced TPSA correlates with improved cellular permeability and reduced efflux .

Structural Analogs and Functional Implications

  • 3-Methoxy vs. 3-Cyano Substitution: While both substituents maintain similar logD values, the methoxy group reduces TPSA, enhancing permeability.
  • Azetidine vs. Oxetane : Oxetanes (four-membered oxygen-containing rings) are structurally similar but lack the nitrogen atom critical for hydrogen bonding. This difference impacts solubility and target interactions, making azetidines more versatile in drug design .
  • Comparison with Piperidines : Six-membered amines exhibit higher logD and lower TPSA, favoring permeability, but their flexibility reduces binding affinity compared to azetidines. This trade-off highlights the azetidine scaffold’s advantage in potency-driven applications .

Biological Activity

3-(2-Methoxy-2-methylpropoxy)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is modified with a methoxy-alkyl group. The molecular formula can be represented as C8H17NOC_8H_{17}NO. Below is a summary of its key properties:

Property Details
Molecular FormulaC8H17NOC_8H_{17}NO
Molecular Weight157.23 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azetidine precursors with methoxy-alkylating agents. Various synthetic routes have been explored, including nucleophilic substitution reactions that yield the desired azetidine derivative.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. For instance, azetidines have been evaluated for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. It is hypothesized that the compound can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azetidine derivatives. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against several clinical isolates .
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of azetidine derivatives were tested on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, potentially making them candidates for further drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Biological Activity MIC (µg/mL)
This compoundAntimicrobial against S. aureus15
4-Chloro-3-cyanobenzamideAntimicrobial and anticancer properties10
1-Acetyl-3-phenylazetidineModerate antimicrobial activity25

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-methoxy-2-methylpropoxy)azetidine

InChI

InChI=1S/C8H17NO2/c1-8(2,10-3)6-11-7-4-9-5-7/h7,9H,4-6H2,1-3H3

InChI Key

WKHBNANRGPCSGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CNC1)OC

Origin of Product

United States

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